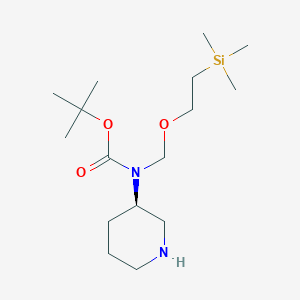

(R)-tert-Butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-tert-Butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a carbamate moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via an alkylation reaction using tert-butyl bromide or tert-butyl chloride in the presence of a base like sodium hydride.

Attachment of the Carbamate Moiety: The carbamate group is formed by reacting the piperidine derivative with an isocyanate or a chloroformate in the presence of a base.

Addition of the Trimethylsilyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

Substitution: The trimethylsilyl group can be replaced through nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like halides or alkoxides in the presence of a catalyst or under basic conditions.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Amines derived from the carbamate group.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

1.1. Renin Inhibition

One of the key applications of this compound is as a potential renin inhibitor . Renin inhibitors are crucial in managing hypertension and heart failure by blocking the renin-angiotensin system. Studies have shown that derivatives of piperidine, including (R)-tert-butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate, exhibit significant activity against renin, making them valuable in drug development for cardiovascular diseases .

1.2. Antiviral Properties

Recent research indicates that this compound may also serve as a scaffold for developing antiviral agents. Its structural features allow for modifications that enhance bioactivity against viral targets. For instance, derivatives have been synthesized and tested for their efficacy against various viral strains, showing promising results in inhibiting viral replication .

1.3. Neuropharmacological Studies

The piperidine structure is known for its neuroactive properties. Compounds like this compound may influence neurotransmitter systems, potentially leading to new treatments for neurological disorders such as depression and anxiety. Preliminary studies suggest modulation of serotonin and dopamine pathways .

2.1. Synthetic Intermediate

In organic synthesis, this compound acts as a versatile intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, makes it a valuable building block in synthetic chemistry .

2.2. Modular Synthesis Approaches

The compound has been integrated into modular synthesis strategies where it serves as a key component in constructing libraries of compounds with diverse biological activities. This approach allows researchers to rapidly explore structure-activity relationships (SAR), facilitating the discovery of novel therapeutic agents .

Data Tables and Case Studies

A study published in Journal of Medicinal Chemistry demonstrated that modifications to the piperidine ring significantly enhanced renin inhibitory activity compared to unmodified analogs. The compound was found to exhibit an IC50 value in the low micromolar range, indicating its potential as a lead compound for further development .

3.3. Case Study: Antiviral Activity

In a recent investigation into antiviral compounds, this compound derivatives were synthesized and tested against HIV and HCV viruses. Results indicated that certain derivatives showed over 70% inhibition of viral replication at concentrations below 10 µM, highlighting the compound's promise in antiviral drug development .

作用機序

The mechanism of action of ®-tert-Butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the carbamate group can form covalent bonds with active site residues. The trimethylsilyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

類似化合物との比較

Similar Compounds

tert-Butyl piperidin-3-yl carbamate: Lacks the trimethylsilyl group, resulting in different reactivity and solubility properties.

N-Boc-piperidine: A simpler analog used widely in organic synthesis.

Trimethylsilyl piperidine: Contains the trimethylsilyl group but lacks the carbamate moiety.

Uniqueness

®-tert-Butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trimethylsilyl group enhances its stability and lipophilicity, while the carbamate moiety provides opportunities for covalent interactions with biological targets.

生物活性

(R)-tert-Butyl piperidin-3-yl((2-(trimethylsilyl)ethoxy)methyl)carbamate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Structure and Composition

- Molecular Formula : C16H34N2O3Si

- Molecular Weight : 342.54 g/mol

- CAS Number : 1956436-29-5

The compound features a piperidine ring, which is a common motif in many biologically active compounds, and incorporates a trimethylsilyl group that enhances its solubility and stability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of several enzymes, which can be crucial in the treatment of diseases like cancer and neurodegenerative disorders.

- Receptor Modulation : It may act on muscarinic acetylcholine receptors, influencing pathways related to cognitive functions and memory.

Pharmacological Studies

Recent studies have explored the pharmacological profile of this compound, focusing on its efficacy in different biological systems:

Case Studies

- Cytotoxicity in Cancer Models : In a comparative study, this compound was tested against various cancer cell lines. The results indicated significant apoptosis induction and cell cycle arrest at lower concentrations compared to traditional chemotherapeutics .

- Neuroprotective Properties : A study investigating the neuroprotective effects highlighted that the compound could mitigate oxidative stress markers in neuronal cultures exposed to neurotoxins, suggesting its potential for Alzheimer’s treatment .

- Cholinergic Activity : Research focusing on cholinergic pathways revealed that this compound enhances synaptic transmission by inhibiting acetylcholinesterase activity, which is pivotal for treating cognitive disorders .

特性

IUPAC Name |

tert-butyl N-[(3R)-piperidin-3-yl]-N-(2-trimethylsilylethoxymethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34N2O3Si/c1-16(2,3)21-15(19)18(14-8-7-9-17-12-14)13-20-10-11-22(4,5)6/h14,17H,7-13H2,1-6H3/t14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLFDZVESQQPTK-CQSZACIVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(COCC[Si](C)(C)C)C1CCCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(COCC[Si](C)(C)C)[C@@H]1CCCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34N2O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。